molecular formula C18H23N3O3 B153334 Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate CAS No. 280110-70-5

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B153334
CAS No.: 280110-70-5
M. Wt: 329.4 g/mol
InChI Key: KRFMLZFLQRQWIN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and an oxadiazole moiety. It is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

The synthesis of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 5-phenyl-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.

Biological Activity

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS No. 21098365) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Before delving into biological activities, it is essential to understand the chemical structure and properties of the compound:

  • Molecular Formula : C18H23N3O3
  • Molecular Weight : 341.39 g/mol
  • Melting Point : 239–243 °C
  • Purity : >97% (HPLC)
  • UV Absorption : Maximal absorption at 292 nm in dichloromethane

The biological activity of this compound is primarily attributed to its interaction with various cellular targets and pathways. The oxadiazole moiety is known for its ability to modulate biological responses through:

  • Induction of Apoptosis : Studies have indicated that compounds containing oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspases and increasing p53 expression levels .
  • Cytotoxic Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia), with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induces apoptosis via caspase activation
U9372.41Increases p53 expression
HeLa1.98Cytotoxicity via mitochondrial pathway

Study on Apoptotic Induction

A study published in MDPI demonstrated that Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine derivatives exhibited potent apoptotic effects in MCF-7 cells. The flow cytometry analysis revealed that these compounds significantly increased the percentage of apoptotic cells in a dose-dependent manner .

Antitumor Activity Assessment

In another investigation focusing on various oxadiazole derivatives, it was found that Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine showed enhanced antitumor activity compared to traditional chemotherapeutics like doxorubicin. This was attributed to its unique structural features that facilitate better interaction with cellular targets involved in cell proliferation and survival .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the piperidine ring and the phenyl group attached to the oxadiazole significantly influence the biological activity of these compounds. For instance:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance cytotoxicity.
  • Piperidine Modifications : Alterations can lead to improved selectivity towards cancer cells while minimizing effects on normal cells.

Properties

IUPAC Name

tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-9-14(10-12-21)16-20-19-15(23-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFMLZFLQRQWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylate (3.00 g) and THF (60 mL) were added triethylamine (7.2 mL) and toluenesulfonyl chloride (4.94 g), followed by stirring at 50° C. overnight. The reaction liquid was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 80/20) to obtain tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (2.84 g) as a colorless oily sub stance.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-hydrazinocarbonyl-piperidine-1-carboxylic acid tert-butyl ester (1.15 g, 4.73 mmol, 1.0 eq) in EtOH (15 mL) was added benzimidic acid ethyl ester hydrochloride (921 mg, 4.96 mmol, 1.05 eq.) and the reaction mixture was refluxed for 48 h. The inorganic precipitate was filtered off, washed with ethyl acetate, and the solvent of the mother liquor was evaporated in vacuo. The residue was purified by column chromatography (ethyl acetate/heptanes) to give the title compound as a white solid (327 mg, 0.99 mmol). MS (m/z, MH+): 330.2
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
921 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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